molecular formula C21H22N2O5 B5139342 N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

Cat. No.: B5139342
M. Wt: 382.4 g/mol
InChI Key: TUPHJGKOISEODD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a dioxoisoindolyl group, and a methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxoisoindolyl group: This can be achieved through the reaction of phthalic anhydride with an amine.

    Attachment of the dimethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the dioxoisoindolyl intermediate.

    Formation of the methylbutanamide chain: This can be done through amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide: Unique due to its specific combination of functional groups.

    N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-ethylbutanamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanamide: Similar structure but with a pentanamide chain instead of a butanamide chain.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-12(2)18(23-20(25)14-7-5-6-8-15(14)21(23)26)19(24)22-16-10-9-13(27-3)11-17(16)28-4/h5-12,18H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPHJGKOISEODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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